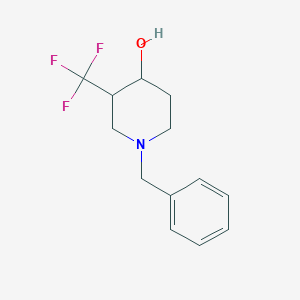

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol

Descripción general

Descripción

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is an organic compound with the molecular formula C₁₃H₁₆F₃NO. It is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperidin-4-ol moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Synthetic Routes

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol can be synthesized through several methods, typically involving the reaction of 1-benzylpiperidin-4-one with trifluoromethylating agents. A common synthetic route includes:

- Reagents : Trifluoromethylating agents (e.g., trifluoromethyl iodide), bases (e.g., potassium carbonate).

- Solvent : Dimethyl sulfoxide (DMSO).

- Conditions : Elevated temperatures to facilitate reaction completion.

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances reactivity and stability, making it valuable for producing complex molecules.

Biology

Research indicates potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have shown that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary data suggest that it can induce apoptosis in cancer cell lines, potentially through modulation of cell signaling pathways.

Medicine

The compound is being explored for its pharmaceutical potential. It may act on specific molecular targets, influencing pathways relevant to disease treatment:

- Mechanism of Action : It binds to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, aiding cellular penetration and interaction with intracellular targets.

Case Studies

- Anticancer Efficacy : A study focused on the synthesis of various derivatives of this compound demonstrated its ability to inhibit tumor growth in vitro. The mechanism involved the activation of apoptotic pathways in cancer cells.

- Biochemical Interaction Studies : Another research project investigated how this compound interacts with specific enzymes involved in metabolic processes. It was found to influence gene expression related to cell metabolism, indicating a broader role in cellular regulation.

Industrial Applications

In addition to its research applications, this compound is utilized in developing agrochemicals and other industrial products. Its chemical properties make it suitable for synthesizing novel materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Benzyl-3-(trifluoromethyl)piperidin-4-one: This compound is structurally similar but lacks the hydroxyl group present in 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol: Another similar compound with slight variations in the position of functional groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Actividad Biológica

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a piperidine derivative notable for its diverse biological activities, which have garnered interest in medicinal chemistry and pharmacology. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group (–CF₃) significantly influences the compound's lipophilicity and biological activity, making it a subject of various studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival and proliferation .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast and ovarian cancer models. For instance, compounds with similar piperidine structures have demonstrated IC₅₀ values ranging from 19.9 to 75.3 µM against human cancer cell lines, indicating moderate to strong antiproliferative effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of key enzymes involved in cellular processes, affecting pathways such as apoptosis and cell cycle regulation.

- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cellular barriers effectively.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibiotic candidate .

Cancer Cell Line Testing

In vitro tests conducted on human breast cancer cell lines revealed that this compound inhibited cell proliferation effectively at concentrations as low as 5 µM. This suggests that modifications to the piperidine structure could enhance its potency against resistant cancer types .

Comparative Analysis

To understand the unique properties of this compound compared to related compounds, a summary table is provided below:

| Compound Name | Structure Characteristics | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| This compound | Piperidine with CF₃ group | ~5 | Antimicrobial, Anticancer |

| 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol | Piperidine with bromophenyl substitution | 50 | Anticancer |

| Benzoylpiperidine | Benzoyl moiety in piperidine | 19.9 - 75.3 | Anticancer |

Propiedades

IUPAC Name |

1-benzyl-3-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFZOQIFUMKHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.